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A Comprehensive Structural Comparison of the Orphan Receptor GPR61 in its Active and

Inactive Conformations, Providing Critical Insights for Drug Discovery and Development.

This guide offers an in-depth, objective comparison of the G protein-coupled receptor 61

(GPR61) in its active and inactive states. GPR61, an orphan receptor primarily expressed in

the brain, is a promising therapeutic target for metabolic and body weight disorders due to its

constitutive activity.[1][2] Recent breakthroughs in cryogenic electron microscopy (cryo-EM)

have unveiled the structural underpinnings of its function, providing a roadmap for the rational

design of novel therapeutics.[1][3] This guide synthesizes the available structural and functional

data, presenting it in a clear, comparative format for researchers, scientists, and drug

development professionals.

Structural Comparison: A Tale of Two
Conformations
The transition of GPR61 from an inactive to an active state involves significant conformational

rearrangements, particularly in its transmembrane (TM) helices. These changes are crucial for
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its ability to couple with and activate downstream G proteins. The key structural differences are

summarized below.
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Feature Inactive State
Active State (Gαs-
bound)

Reference

Overall Conformation

Compact, with

intracellular ends of

TM helices in close

proximity.

Outward movement of

the intracellular end of

TM6, creating a

binding pocket for the

Gαs subunit.

[2]

TM6 Position

Rotated inward by

approximately 12°

toward TM1, TM2,

TM3, and TM7. This

conformation sterically

hinders G protein

binding.

Significant outward

rotation,

accommodating the

C-terminal helix of the

Gαs protein.

[2]

"Ionic Lock"

Absent. GPR61 lacks

the conserved

Glu6.30 residue that

typically forms a salt

bridge with Arg3.50 of

the D/ERY motif to

stabilize the inactive

state.

The D/ERY motif is

engaged in

hydrophobic

interactions.

Arg1403.50 forms a

hydrophobic ladder

with Tyr1433.53 and

Gαs residues Tyr391

and His387.

[1][2]

Sodium Binding Site

Defunct. GPR61 lacks

the key residues

(Ser3.39, Asn7.45,

Ser7.46) required for

sodium ion binding, a

feature that stabilizes

the inactive state in

some GPCRs.

Not applicable, as the

site is non-functional.
[1][2]

Extracellular Loop 2

(ECL2)

Blocks access to the

lower portion of the

orthosteric pocket.

Penetrates into the

orthosteric pocket,

which may contribute

[4][5][6]
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to the receptor's

constitutive activity.

Unique Disulfide Bond

A unique disulfide

bond is present

between Cys2996.47

and Cys3337.45,

bridging TM6 and

TM7.

This disulfide bond is

also present in the

active state and may

constrain the relative

movements of TM6

and TM7.

[2][4]

GPR61 Signaling Pathway
GPR61 is a constitutively active receptor that primarily signals through the Gαs subunit of

heterotrimeric G proteins.[1][2] This leads to the activation of adenylyl cyclase and a

subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][7]

Plasma Membrane Cytoplasm

GPR61 (Inactive) GPR61 (Active)

Constitutive
Activation GαsβγGDP -> GTP Adenylyl CyclaseActivation cAMPATP -> cAMP Protein Kinase A

Activation
Cellular Response

Phosphorylation
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GPR61 constitutively activates the Gαs signaling pathway.

Experimental Protocols
The structural and functional characterization of GPR61 has been made possible through a

combination of cutting-edge experimental techniques. Below are overviews of the key

methodologies employed.

Cryogenic Electron Microscopy (Cryo-EM) for Structure
Determination
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Cryo-EM has been pivotal in solving the high-resolution structures of GPR61 in both its active

and inactive states.[8][9][10]

Protein Preparation

Cryo-EM

Data Processing

GPR61 Expression
(e.g., insect cells)

Solubilization in Detergent

Affinity Chromatography

Complex Formation
(with G protein/Fab fragments)

Plunge Freezing in Ethane

Automated Data Collection

2D Particle Picking

2D/3D Classification

3D Reconstruction

Atomic Model Building
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A generalized workflow for GPCR structure determination using cryo-EM.

Detailed Steps:

Protein Expression and Purification: The human GPR61 gene is cloned into an expression

vector and expressed in a suitable system, such as insect or mammalian cells.[11] The

receptor is then solubilized from the cell membrane using detergents and purified using

affinity chromatography.

Complex Stabilization: To capture the active state, GPR61 is incubated with a stabilized G

protein heterotrimer (e.g., Gαs/β1/γ2) and often a single-chain variable fragment (scFv) or

nanobody to increase particle size and stability.[5][11] For the inactive state, the receptor

may be studied alone or in complex with an inverse agonist.[1][12]

Vitrification: The purified complex is applied to a cryo-EM grid, blotted, and rapidly plunge-

frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of

the complex.

Data Collection: The vitrified sample is imaged in a transmission electron microscope at

cryogenic temperatures. Thousands of images (micrographs) are collected automatically.

Image Processing and 3D Reconstruction: Individual particle images are computationally

selected from the micrographs, aligned, and classified to generate 2D class averages. These

are then used to reconstruct a 3D density map of the complex.

Model Building and Refinement: An atomic model of the GPR61 complex is built into the 3D

density map and refined to high resolution.

Functional Assays for GPR61 Activity
The constitutive activity of GPR61 and the effects of mutations or ligands are typically

assessed using cell-based functional assays.[13][14]

cAMP Assays:
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Principle: These assays measure the accumulation of intracellular cAMP, the second

messenger produced upon Gαs activation.

Methodology:

HEK293 cells are transiently transfected with a GPR61 expression vector.

Following incubation, the cells are treated with a phosphodiesterase inhibitor to prevent

cAMP degradation.

Cells are then lysed, and the intracellular cAMP concentration is determined using a

competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence)

or an ELISA-based method.[1][14]

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer

(FRET) Assays:

Principle: BRET and FRET are proximity-based assays that can be used to monitor protein-

protein interactions, such as G protein activation or β-arrestin recruitment, in real-time in

living cells.[13][15]

Methodology for Gs Activation (ebBRET):

Cells are co-transfected with constructs for GPR61, Gαs tagged with a fluorescent protein

(e.g., Venus), Gβ, and Gγ tagged with a luciferase (e.g., Rluc).

Upon GPR61-mediated G protein activation, the Gαs-Venus and Gβ/γ-Rluc subunits

dissociate, leading to a decrease in the BRET signal.

The change in the BRET ratio is measured using a plate reader.[14][16]

Conclusion
The structural elucidation of GPR61 in its active and inactive states has provided

unprecedented insight into the molecular mechanisms governing its constitutive activity and

signaling. The absence of a stabilizing "ionic lock" and a functional sodium binding site,

coupled with the unique conformation of ECL2, likely contribute to its ligand-independent

activation.[2][6] This detailed structural and functional understanding, summarized in this guide,
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provides a solid foundation for the structure-based design of novel inverse agonists and other

modulators of GPR61 for the potential treatment of metabolic disorders. The experimental

workflows outlined herein serve as a valuable resource for researchers aiming to further probe

the pharmacology of this and other orphan GPCRs.
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To cite this document: BenchChem. [A Deep Dive into GPR61's Structural Choreography:
Active vs. Inactive States]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605252/docs#a-deep-dive-into-gpr61-s-structural-
choreography-active-vs-inactive-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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